1-(4-Isopropylphenyl)-1h-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Isopropylphenyl)-1h-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a carboxylic acid group and an isopropylphenyl group
Preparation Methods
The synthesis of 1-(4-Isopropylphenyl)-1h-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the isopropylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions using isopropylbenzene derivatives.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Isopropylphenyl)-1h-pyrazole-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, high temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Isopropylphenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylphenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-Isopropylphenyl)-1h-pyrazole-3-carboxylic acid can be compared with other similar compounds such as:
1-Phenyl-1h-pyrazole-3-carboxylic acid: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
1-(4-Methylphenyl)-1h-pyrazole-3-carboxylic acid: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)10-3-5-11(6-4-10)15-8-7-12(14-15)13(16)17/h3-9H,1-2H3,(H,16,17) |
InChI Key |
GSEZWCLGXIFRES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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